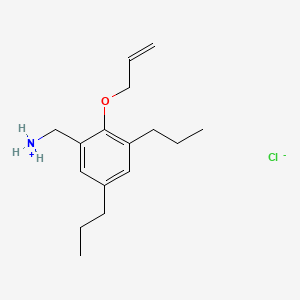![molecular formula C18H24BrNO7 B13764204 Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate CAS No. 5456-13-3](/img/structure/B13764204.png)
Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is a complex organic compound with the molecular formula C18H24BrNO7 and a molecular weight of 446.29 g/mol. This compound is characterized by its unique structure, which includes an acetamido group, a bromo-substituted aromatic ring, and two methoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diethyl malonate with 2-bromo-3,4-dimethoxybenzyl chloride in the presence of a base, followed by acylation with acetic anhydride to introduce the acetamido group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic ring and the acetamido group can participate in oxidation and reduction reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioic acid.
Aplicaciones Científicas De Investigación
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The acetamido group and the aromatic ring may play key roles in these interactions, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-acetamido-2-[(2-chloro-3,4-dimethoxy-phenyl)methyl]propanedioate
- Diethyl 2-acetamido-2-[(2-fluoro-3,4-dimethoxy-phenyl)methyl]propanedioate
- Diethyl 2-acetamido-2-[(2-iodo-3,4-dimethoxy-phenyl)methyl]propanedioate
Uniqueness
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with other molecules. The combination of the acetamido group and the bromo-substituted aromatic ring provides distinct chemical properties that can be leveraged in various applications.
Propiedades
Número CAS |
5456-13-3 |
|---|---|
Fórmula molecular |
C18H24BrNO7 |
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H24BrNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-9-13(24-4)15(25-5)14(12)19/h8-9H,6-7,10H2,1-5H3,(H,20,21) |
Clave InChI |
ALUUJOBUGSMFQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=C(C(=C(C=C1)OC)OC)Br)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




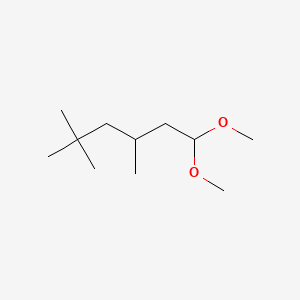
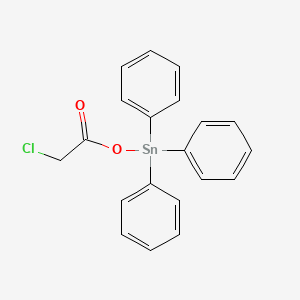

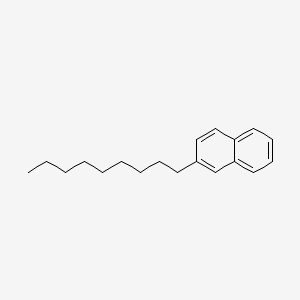
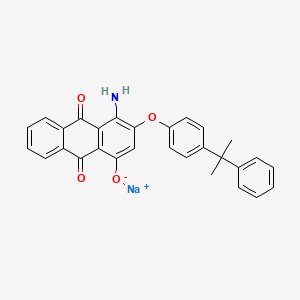
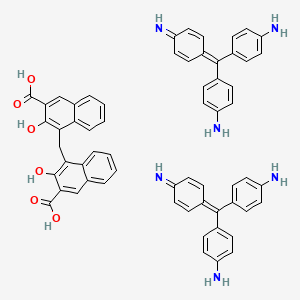
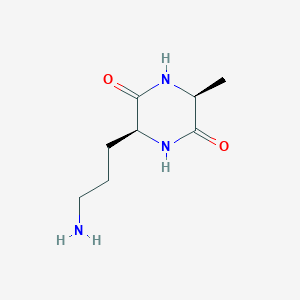
![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
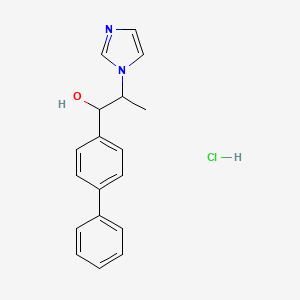
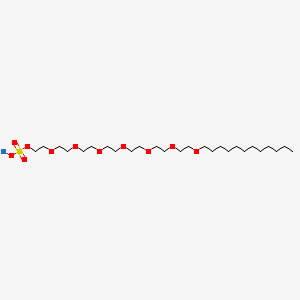
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
